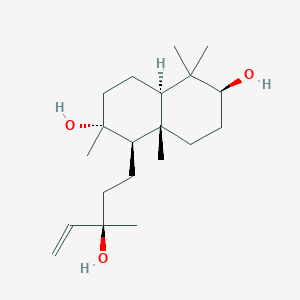
Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)furfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents .
Synthesis Analysis
HMF can be produced from biomass-derived hexoses, such as fructose, undergoing acid-catalyzed poly-dehydration . It can also be synthesized by reduction of carbohydrates in suitable carboxylic acids .Molecular Structure Analysis
HMF consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecule is highly soluble in both water and organic solvents .Chemical Reactions Analysis
HMF can be converted into a number of useful chemicals via hydrogenation, oxidation, and amination . For example, it can be converted into C12 compounds, including 5,5’-bis(hydroxymethyl)furoin (DHMF) and its subsequent oxidation to 5,5’-bis(hydroxymethyl)furil (BHMF) .Physical And Chemical Properties Analysis
HMF is a white low-melting solid, which is highly soluble in both water and organic solvents . It has a molar mass of 126.111 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Deoxyribonucleic Acid 5-Hydroxymethylation in Cancer Research
Hydroxymethylation of DNA, particularly 5-hydroxymethylcytosine (5hmC), has been identified as a significant biomarker in cancer research. Aberrant methylation patterns are a hallmark of cancer, and 5hmC plays a crucial role in DNA demethylation processes. The presence of 5hmC in cell-free DNA has been highlighted as a promising tool in the liquid biopsy of cancer, indicating its potential in early cancer detection, prognosis, and therapeutic strategies in precision oncology (Ling Xu et al., 2021).
Hydroxymethylation and DNA Repair
The role of hydroxymethylation, specifically 5-hydroxymethylcytosine (5-hmC), extends beyond cancer to include neurological abnormalities and other diseases. It serves as a predictive indicator and plays a part in the DNA repair system, affecting gene transcription and disease progression. This highlights the broader implications of hydroxymethylation in human health and disease management (A. Shukla, M. Sehgal, T. Singh, 2015).
Environmental Epigenetics
The environmental impact on DNA hydroxymethylation patterns has been extensively reviewed, demonstrating how external factors such as drugs, pollutants, and other environmental exposures can induce alterations in DNA hydroxymethylation. These changes are associated with genetic dysfunction and various pathologies, emphasizing the role of 5hmC as a potential epigenetic mediator in response to environmental factors (O. Efimova et al., 2020).
Metabolic-Hydroxy and Carboxy Functionalization in Drug Molecules
The functionalization of alkyl moieties in drug molecules through hydroxy and carboxy functionalization is a critical aspect of drug development and metabolism. This review discusses the impact of such functionalization on pharmacologic activity, providing insights into the metabolic transformation of drug molecules and the implications for drug design and efficacy (B. El-Haj, S. Ahmed, 2020).
DNA Methylation Profiling Techniques
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-6(9)5-2-4(3-8)11-7-5/h2,8H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDZZTFUHHYXSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434440 |
Source


|
| Record name | Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |
CAS RN |
139297-55-5 |
Source


|
| Record name | Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)




![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)




